1,1-Cyclohexanedicarboxamide
Description
1,1-Cyclohexanedicarboxamide is a bicyclic organic compound featuring two carboxamide (-CONH₂) groups attached to adjacent carbon atoms on a cyclohexane ring. For instance, 1,1-Cyclohexanedicarboxylic acid (the precursor to the amide) exhibits pKa values of 3.45 and 4.11, suggesting moderate acidity due to steric and electronic effects of the adjacent substituents .
Properties
CAS No. |
3839-25-6 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
cyclohexane-1,1-dicarboxamide |
InChI |
InChI=1S/C8H14N2O2/c9-6(11)8(7(10)12)4-2-1-3-5-8/h1-5H2,(H2,9,11)(H2,10,12) |
InChI Key |
BAHZUGHIFPYDJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomerism: 1,1 vs. 1,2, 1,3, and 1,4 Derivatives
The position of substituents on the cyclohexane ring significantly impacts physicochemical properties:
Key Observations :
- Symmetry : The 1,1-isomer’s symmetry may enhance crystallinity compared to 1,2 or 1,4 analogs, which exhibit cis/trans isomerism or steric strain.
- Solubility : The unsubstituted 1,4-derivative has a low logP (-0.237), indicating higher hydrophilicity, while bulky substituents (e.g., tetracyclohexyl groups in CAS 143909-01-7) increase lipophilicity .
- Reactivity : Adjacent carboxamides in 1,1- and 1,2-isomers may facilitate intramolecular interactions, influencing stability and reactivity.
Substituent Effects: Alkyl vs. Aryl Groups
Functionalization of the carboxamide groups alters properties:
| Compound | CAS Number | Molecular Formula | Substituents | Key Properties |
|---|---|---|---|---|
| N,N'-Tetracyclohexyl-1,2-cyclohexanedicarboxamide | 143909-01-7 | C₃₂H₅₄N₂O₂ | Tetracyclohexyl groups | High molecular weight (MW: 522.8 g/mol); enhanced steric bulk |
| 1,4-Cyclohexanedicarboxamide, N,N'-bis(4-methylphenyl) | 205816-76-8 | C₁₄H₁₈N₂O₂ | 4-methylphenyl groups | Increased aromaticity; potential UV absorption |
Key Observations :
Comparison with Ester Derivatives
Key Observations :
- Esters generally exhibit higher logP values (lipophilic) compared to carboxamides, favoring applications in plasticizers or surfactants.
- Regulatory restrictions on certain esters (e.g., REACH Annex XVII ) highlight the importance of functional group choice in industrial applications.
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